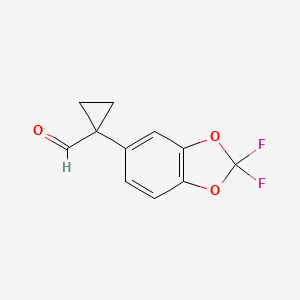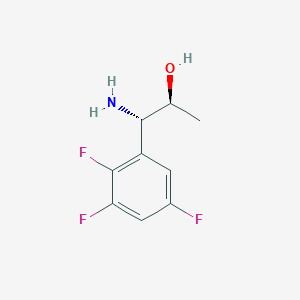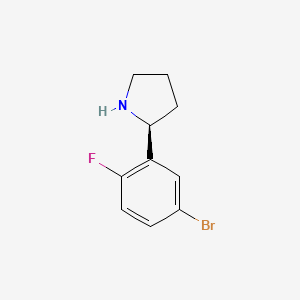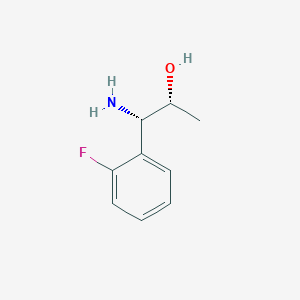
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is a compound that features a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBS) group and a carboxylic acid group. The TBS group is commonly used in organic synthesis as a protecting group for alcohols due to its stability under a variety of conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The cyclopentene ring can be introduced through various cyclization reactions, and the carboxylic acid group can be added via oxidation reactions .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The TBS group can be removed under acidic conditions to reveal the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with hydrochloric acid (HCl), can be used to remove the TBS group
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of the free hydroxyl group
Aplicaciones Científicas De Investigación
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid involves its ability to act as a protecting group for hydroxyl groups, thereby preventing unwanted reactions during synthetic processes. The TBS group can be selectively removed under acidic conditions, allowing for the controlled release of the hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-1-propanol: Similar in structure but with a propanol backbone instead of a cyclopentene ring.
tert-Butyl (RS)-3-methoxy-cyclopent-1-ene-carboxylate: Similar in structure but with a methoxy group instead of a TBS group.
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is unique due to its combination of a cyclopentene ring, a TBS-protected hydroxyl group, and a carboxylic acid group. This combination allows for versatile reactivity and application in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H22O3Si |
|---|---|
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-10-7-6-9(8-10)11(13)14/h8,10H,6-7H2,1-5H3,(H,13,14) |
Clave InChI |
BCQAPRRSZLRIJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



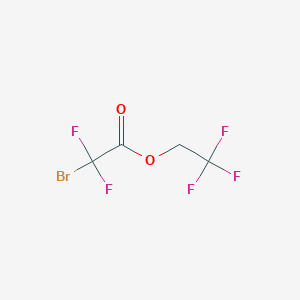
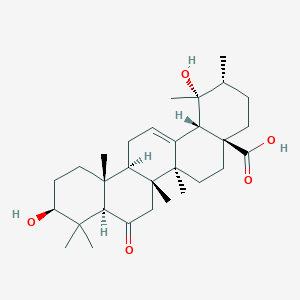

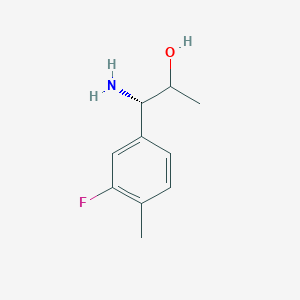
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)

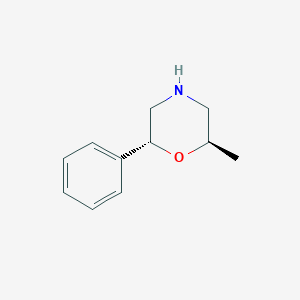
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
